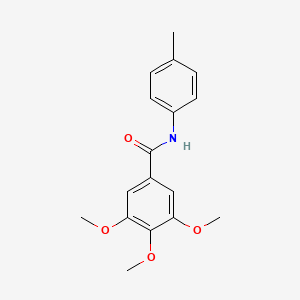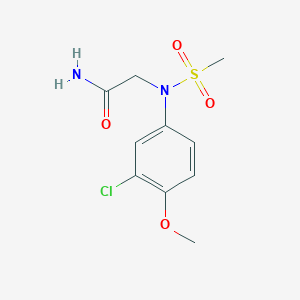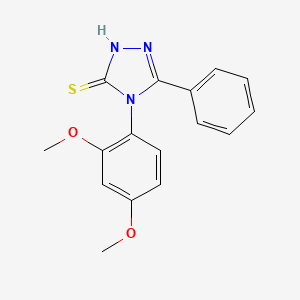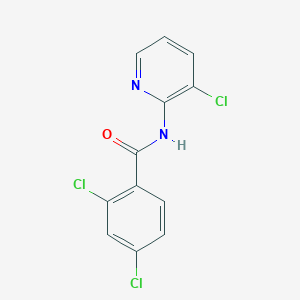![molecular formula C19H20N2O B5738618 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5738618.png)
2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]phenol (referred to as TPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPP is a pyrazole derivative that has been synthesized using several methods.
Wirkmechanismus
The mechanism of action of TPP is not fully understood. However, it has been suggested that TPP acts by inhibiting the activity of certain enzymes involved in inflammation and cancer. TPP has also been shown to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects:
TPP has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. TPP has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, TPP has been shown to protect against oxidative stress and DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TPP is its versatility. It can be easily synthesized using several methods and can be used for various applications. However, one of the main limitations of TPP is its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
For the study of TPP include the development of new synthesis methods, the study of its pharmacokinetics and pharmacodynamics in vivo, and the exploration of its potential applications in catalysis and materials science.
Synthesemethoden
Several methods have been reported for the synthesis of TPP. One of the most common methods involves the reaction of 4-tert-butylphenylhydrazine with 2-hydroxybenzaldehyde in the presence of a base. The resulting product is then cyclized using acetic acid to obtain TPP. Another method involves the reaction of 4-tert-butylphenylhydrazine with 2-hydroxyacetophenone in the presence of a base, followed by cyclization using acetic acid.
Wissenschaftliche Forschungsanwendungen
TPP has been extensively studied for its potential applications in various fields. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. TPP has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, TPP has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
Eigenschaften
IUPAC Name |
2-[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-19(2,3)14-10-8-13(9-11-14)16-12-17(21-20-16)15-6-4-5-7-18(15)22/h4-12,22H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFUWGIKXZPLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641065 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5738575.png)


![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5738607.png)

![5-(4-bromophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5738621.png)



